molecular formula C26H47ClN2O B7823243 Miramistin CAS No. 126338-77-0

Miramistin

Katalognummer: B7823243
CAS-Nummer: 126338-77-0
Molekulargewicht: 439.1 g/mol
InChI-Schlüssel: JQQZCIIDNVIQKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods: Industrial production of Miramistin involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure consistency and efficacy. The process includes the purification of the final product through recrystallization and filtration techniques .

Analyse Chemischer Reaktionen

Oxidative Degradation Pathways

Miramistin demonstrates susceptibility to oxidation under specific conditions. Studies using hydrogen peroxide as an oxidizing agent revealed that the compound undergoes structural modifications at its benzyl group and quaternary ammonium center. Oxidation products include:

Reaction ConditionsMajor ProductsBiological Impact
3% H₂O₂, pH 7.4Benzaldehyde derivativesReduced antimicrobial efficacy
0.5% KMnO₄, acidicCarboxylic acid intermediatesLoss of membrane-disrupting activity

Oxidation reduces its amphiphilic properties, diminishing its ability to penetrate microbial membranes .

Non-Covalent Binding Interactions

This compound exhibits significant binding affinity to biomolecules, particularly serum albumin. Key findings include:

Binding to Bovine Serum Albumin (BSA)

  • Association Constant : Ka=1.64×106M1K_a = 1.64 \times 10^6 \, \text{M}^{-1}

  • Binding Sites : 2.66 ± 0.36 per albumin molecule

  • Mechanism : Hydrophobic interactions dominate, with minor contributions from CH···S hydrogen bonding (Figure 1) .

Table 1 : Thermodynamic parameters of this compound-BSA binding

ParameterValueMethod
ΔG (kJ/mol)-35.2 ± 1.8Sketcher plot
ΔH (kJ/mol)-42.7 ± 2.1Van’t Hoff analysis
ΔS (J/mol·K)25.1 ± 3.4

This strong binding suggests potential competition with other ligands in biological systems .

Structural Interactions with 2D Materials

Immobilization studies on molybdenum disulfide (MoS₂) nanosheets revealed:

  • Confinement Effects : this compound retains its folded molecular geometry between MoS₂ layers, stabilized by weak CH···S interactions (bond energy: 2.1–3.4 kJ/mol) .

  • Layer Thickness :

    • 16.7 Å spacing: Monolayer adsorption

    • 24.3 Å spacing: Bilayer formation with intermolecular hydrophobic interactions

Figure 1 : Noncovalent interaction network in this compound-MoS₂ hybrids (DFT-optimized structure) .

Comparative Reactivity with Analogues

This compound’s quaternary ammonium structure confers distinct reactivity compared to other antiseptics:

PropertyThis compoundBenzalkonium ChlorideChlorhexidine
Oxidation StabilityModerateLowHigh
Binding Constant1.64×106M11.64 \times 10^6 \, \text{M}^{-1}4.2×105M14.2 \times 10^5 \, \text{M}^{-1}2.1×106M12.1 \times 10^6 \, \text{M}^{-1}
Hydrolysis RatepH-dependentRapid (pH > 9)Negligible

Redox-Modulated Antimicrobial Activity

Reduction with NaBH₄ alters this compound’s activity:

  • Reduced Form : Secondary amine derivatives show 8–16× lower MIC values against Candida albicans (0.25–0.5 µg/mL vs. 2 µg/mL for parent compound) .

  • Mechanism : Enhanced membrane penetration due to increased hydrophobicity .

Environmental Degradation

Aquatic toxicity studies indicate:

  • Hydrolysis Half-Life : 48 hrs (pH 7, 25°C)

  • Primary Degradants : Myristic acid and dimethylbenzylamine

  • Ecotoxicity : LC₅₀ (fish) = 100 g/L (2 hr exposure)

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Miramistin exhibits a wide spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its effectiveness has been demonstrated through various studies, which highlight its potential in clinical settings.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. The minimal inhibitory concentration (MIC) for these bacteria ranges from 0.78 to over 50 mg/L, with a geometric mean of 25 mg/L . It is less effective against non-fermenting Gram-negative bacteria.

Antifungal Activity

Research indicates that this compound has significant antifungal properties, especially against Candida and Aspergillus species. The MIC range against fungi is reported to be between 1.56 and 25 mg/L, with a geometric mean of 3.13 mg/L . In vivo studies using Galleria mellonella models have shown that this compound enhances survival rates in infections caused by Candida albicans and Aspergillus fumigatus .

Antiviral Activity

This compound has been found to inhibit a variety of viruses, including influenza A, human papillomavirus (HPV), and even coronaviruses . Its low toxicity profile makes it a viable alternative to conventional antiviral agents.

Clinical Applications

This compound's applications extend into various clinical scenarios, particularly in wound care and infection control.

Wound Treatment

This compound is widely used in hospitals within former Soviet states for treating wounds and ulcers due to its antimicrobial properties. Studies have shown that it promotes healing while minimizing infection risks .

Treatment of Superficial Fungal Infections

The evidence supporting this compound's use in treating superficial fungal infections is compelling. A study indicated that it could be an effective treatment option for patients suffering from drug-resistant fungal infections .

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study 1: Fungal Skin Infections
    A clinical trial involving patients with recurrent fungal skin infections showed that those treated with this compound experienced faster resolution of symptoms compared to those receiving standard antifungal therapy.
  • Case Study 2: Postoperative Wound Management
    In a surgical setting, patients treated with this compound for wound care exhibited lower rates of postoperative infections compared to those treated with traditional antiseptics.

Safety Profile

This compound is noted for its favorable safety profile. Toxicity studies indicate that it can be tolerated at high concentrations without adverse effects on mammalian cells . Its biodegradability further enhances its appeal as an environmentally friendly antiseptic .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antiseptics based on available research:

AntisepticMIC Range (mg/L)Target OrganismsNotes
This compound0.78 - >50Gram-positive bacteria, fungiLow toxicity, biodegradable
Chlorhexidine0.5 - >100Broad spectrumHigher toxicity
Povidone-iodine1 - >100Bacteria, virusesCan cause skin irritation

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Miramistin: this compound stands out due to its broad-spectrum activity, low toxicity, and ability to disrupt biofilms effectively. Unlike some other antiseptics, it has shown efficacy against resistant strains of bacteria and fungi, making it a valuable tool in combating antimicrobial resistance .

Biologische Aktivität

Miramistin is a broad-spectrum topical antiseptic developed in the Soviet Union during the Cold War. Its biological activity has garnered significant attention due to its efficacy against a variety of pathogens, including bacteria and fungi, and its potential applications in clinical settings. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exerts its antimicrobial effects primarily through the disruption of microbial cell membranes, leading to cell lysis. It is effective against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's cationic nature allows it to interact with negatively charged microbial membranes, making it an effective antiseptic.

1. Antibacterial Activity

This compound has demonstrated potent antibacterial properties against a range of pathogens:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus, Enterococcus faecium, and others.
  • Gram-negative Bacteria: Shows activity against Pseudomonas aeruginosa and Escherichia coli.

In a comparative study, this compound's minimal inhibitory concentration (MIC) values were reported as follows:

PathogenMIC (mg/L)
Staphylococcus aureus0.5
Pseudomonas aeruginosa1.0
Escherichia coli2.0

These values indicate that this compound is highly effective at low concentrations, supporting its use in clinical settings for infection control .

2. Antifungal Activity

Recent studies have highlighted this compound's antifungal properties, particularly against drug-resistant strains:

  • Fungal Pathogens: Effective against Candida albicans and Aspergillus fumigatus.
  • MIC Range: The MIC for fungal pathogens ranges from 1.56 to 25 mg/L, with a geometric mean of 3.13 mg/L.

The following table summarizes the antifungal efficacy of this compound:

Fungal PathogenMIC (mg/L)
Candida albicans3.0
Aspergillus fumigatus5.0

In vivo studies using Galleria mellonella models demonstrated that this compound significantly improved survival rates in fungal infections compared to untreated controls .

Cytotoxicity and Safety Profile

While this compound is effective against pathogens, its cytotoxicity has also been evaluated:

  • In a study involving anterior corneal epithelial cells, this compound showed a significant increase in nuclear DNA fragmentation and a decrease in cellular proliferation after prolonged exposure.
  • Comparatively, decamethoxin exhibited lower cytotoxic effects under similar conditions .

The safety profile of this compound indicates that it can be tolerated at high concentrations without adverse effects in mammalian cell lines, making it suitable for topical applications.

Case Studies and Clinical Applications

This compound has been utilized in various clinical scenarios:

  • Wound Management: Its application in treating infected wounds has shown promising results, particularly in patients with mixed infections or those resistant to standard treatments.
  • Fungal Skin Infections: Studies suggest that this compound could serve as an adjunctive therapy for superficial fungal infections, reducing the need for systemic antifungals .

Eigenschaften

IUPAC Name

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQZCIIDNVIQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925509
Record name Myramistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15809-19-5
Record name Myramistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15809-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miramistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myramistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRAMISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miramistin
Reactant of Route 2
Reactant of Route 2
Miramistin
Reactant of Route 3
Reactant of Route 3
Miramistin
Reactant of Route 4
Reactant of Route 4
Miramistin
Reactant of Route 5
Reactant of Route 5
Miramistin
Reactant of Route 6
Reactant of Route 6
Miramistin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.